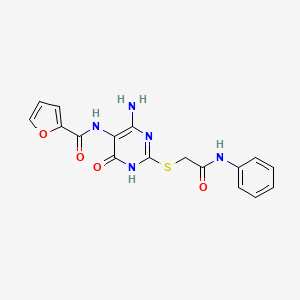

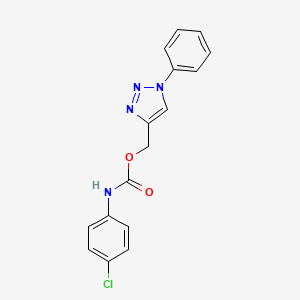

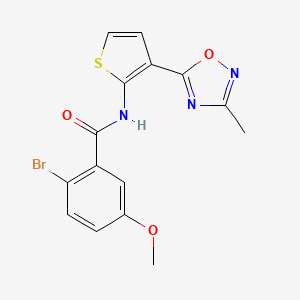

3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based analogs, which “3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide” is, are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific compound and the conditions .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

One study investigated the pharmacokinetics and metabolism of S-1, a compound related to 3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide, in rats. The compound showed low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. The oral bioavailability ranged from 55% to 60%, with forty phase I and phase II metabolites identified, demonstrating the compound's extensive metabolism in rats (Wu et al., 2006).

Synthesis Methods

Another study focused on the efficient, stereoselective synthesis of functionalized cyclopropanes, which are structurally related to this compound. The synthesis involved the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, yielding cyclopropanes with high stereoselectivity (Tanaka et al., 1987).

Potential Therapeutic Applications

Research on compounds structurally similar to this compound has also explored their potential therapeutic applications. For example, a study synthesized a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-alkyl 3-((3-phenyl-quinoxalin-2-yl)sulfanyl)propanamides, which were tested for antiproliferative activity against human cancer cell lines. Several derivatives showed promising IC50 values, indicating potential anticancer activity (El Rayes et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as fentanyl analogs, are known to interact with opioid receptors .

Mode of Action

Based on its structural similarity to fentanyl analogs, it can be hypothesized that it may interact with opioid receptors, leading to changes in pain perception and other physiological responses .

Biochemical Pathways

If it acts similarly to fentanyl analogs, it may influence the signaling pathways associated with opioid receptors, potentially affecting pain perception, mood, and other physiological processes .

Pharmacokinetics

Fentanyl analogs are generally well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

If it acts similarly to fentanyl analogs, it may lead to changes in pain perception, mood, and other physiological responses .

Safety and Hazards

Direcciones Futuras

The future directions for research on a compound like “3-phenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propanamide” would likely depend on the results of initial studies on its properties and potential uses. Given the interest in thiophene derivatives, it’s possible that similar compounds could be studied for their potential biological activity .

Propiedades

IUPAC Name |

3-phenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c19-16(9-8-14-5-2-1-3-6-14)18-13-17(10-11-17)15-7-4-12-20-15/h1-7,12H,8-11,13H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTAGOUNJDSQCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)CCC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867458.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)

![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)

![1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867472.png)

![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)